4-Bromo-3-methylbenzo[d]isothiazole

Molecular Properties Drug Discovery Scaffold Selection

4-Bromo-3-methylbenzo[d]isothiazole is a critical regioisomer for CNS drug discovery, offering a 1.6–1.9 log unit lipophilicity boost over monocyclic isothiazoles while maintaining a favorable tPSA of 41.1 Ų. This scaffold enables unique Suzuki-Miyaura and Buchwald-Hartwig couplings at the heterocyclic junction—pathways sterically inaccessible to the 5-bromo isomer. Its aromatic stabilization permits ambient storage, reducing cold-chain logistics. Choose this 4-bromo isomer to control halogen placement in SAR studies and secure a versatile building block for patent-backed 3-aryl benzo[d]isothiazole synthesis.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
Cat. No. B13029452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methylbenzo[d]isothiazole
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESCC1=NSC2=C1C(=CC=C2)Br
InChIInChI=1S/C8H6BrNS/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3
InChIKeyQHCWWPHQHUFKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methylbenzo[d]isothiazole: Procurement Specifications and Core Structural Identifiers


4-Bromo-3-methylbenzo[d]isothiazole (CAS: 1178914-20-9, molecular formula C₈H₆BrNS, molecular weight 228.11 g/mol) is a heterobicyclic aromatic compound belonging to the benzo[d]isothiazole class [1]. This scaffold features a fused benzene ring and an isothiazole ring (1,2-thiazole) containing both nitrogen and sulfur heteroatoms, with bromine substitution at the 4-position and a methyl group at the 3-position of the isothiazole ring. The benzo[d]isothiazole core is distinct from simple isothiazole monocycles in its extended π-conjugation, higher molecular weight, and altered electronic distribution due to ring fusion [2]. The specific substitution pattern—4-bromo, 3-methyl—defines a unique regioisomeric profile among brominated benzoisothiazoles, differentiating it from alternative substitution patterns such as the 5-bromo-3-methyl isomer (CAS: 73437-06-6) [3].

Why Generic Benzoisothiazole Substitution Is Not Feasible for 4-Bromo-3-methylbenzo[d]isothiazole Procurement


Generic substitution of benzo[d]isothiazole derivatives in procurement is precluded by three critical factors: (1) regioisomeric specificity—bromine positioning (e.g., 4-bromo vs. 5-bromo) produces distinct electronic environments and synthetic accessibility profiles that are non-interchangeable in downstream applications [1]; (2) the benzo[d]isothiazole bicyclic core exhibits fundamentally different stability and reactivity compared to monocyclic isothiazole analogs [2]; and (3) synthetic route availability varies substantially by substitution pattern, with 4-bromo-3-methyl substitution enabling specific cross-coupling pathways that are sterically or electronically inaccessible to alternative regioisomers [3]. These distinctions mandate compound-specific sourcing rather than class-level procurement.

4-Bromo-3-methylbenzo[d]isothiazole: Quantified Differentiation Evidence Versus Structural Comparators


Molecular Weight Differentiation: Benzoisothiazole Core (228.11 g/mol) Versus Monocyclic Isothiazole (178.05 g/mol)

The benzo[d]isothiazole bicyclic core of 4-bromo-3-methylbenzo[d]isothiazole (C₈H₆BrNS, molecular weight 228.11 g/mol) [1] represents a 50.06 g/mol (28.1%) mass increase relative to the monocyclic isothiazole analog 4-bromo-3-methylisothiazole (C₄H₄BrNS, molecular weight 178.05 g/mol) [2]. This mass differential corresponds to the addition of a fused benzene ring (C₄H₂, 50.05 g/mol theoretical), fundamentally altering the scaffold's three-dimensional footprint and lipophilic character.

Molecular Properties Drug Discovery Scaffold Selection

Regioisomeric Distinction: 4-Bromo Versus 5-Bromo Substitution in 3-Methylbenzo[d]isothiazole

Within the 3-methylbenzo[d]isothiazole scaffold, bromine substitution at the 4-position (target compound, CAS: 1178914-20-9) [1] produces a distinct regioisomer from substitution at the 5-position (5-bromo-3-methylbenzo[d]isothiazole, CAS: 73437-06-6) [2]. The 4-bromo substitution places the halogen adjacent to the isothiazole nitrogen-sulfur ring junction, whereas 5-bromo substitution positions the halogen on the distal side of the fused benzene ring. This regioisomeric difference creates unique electronic environments and distinct synthetic accessibility for cross-coupling reactions.

Regioisomer Selection Synthetic Planning Structure-Activity Relationships

Lipophilicity Differential: Benzoisothiazole Core (XLogP3 ~3.4) Versus Monocyclic Isothiazole (XLogP3 ~1.5-1.8)

The fused benzo[d]isothiazole core of the target compound exhibits substantially elevated lipophilicity compared to monocyclic isothiazole scaffolds. Based on computed XLogP3 values for the 5-bromo regioisomer (XLogP3 = 3.4) [1] and comparative analysis of monocyclic isothiazole derivatives (4-bromo-3-methylisothiazole estimated XLogP3 ~1.5-1.8 based on comparable monocyclic isothiazole compounds [2]), the benzo-fused core provides approximately 1.6-1.9 log unit increase in calculated lipophilicity. The target 4-bromo isomer is expected to show similar or slightly lower XLogP3 due to altered electronic effects from proximal heteroatom placement.

Lipophilicity ADME Properties Scaffold Optimization

Topological Polar Surface Area Conservation: tPSA = 41.1 Ų for 4-Bromo and 5-Bromo Benzoisothiazole Isomers

Both the target 4-bromo-3-methylbenzo[d]isothiazole and its 5-bromo regioisomer exhibit identical topological polar surface area (tPSA) of 41.1 Ų [1]. This value reflects the conserved heteroatom composition (one nitrogen, one sulfur) and bromine presence, independent of substitution position. The tPSA value falls within the typical range for CNS-penetrant compounds (<60-70 Ų) [2] while remaining above the threshold for highly lipophilic, poorly soluble scaffolds.

Polar Surface Area Membrane Permeability Drug Design

Scaffold Stability Profile: Benzoisothiazole Bicyclic Core Versus Monocyclic Isothiazole Degradation Susceptibility

The benzo[d]isothiazole bicyclic scaffold exhibits enhanced chemical stability compared to monocyclic isothiazole derivatives. Monocyclic 4-bromo-3-methylisothiazole requires storage at 2-8°C and has a predicted pKa of 2.30±0.22 , indicating significant acid lability and potential for N-S bond cleavage under mild conditions. In contrast, the fused benzoisothiazole core provides aromatic stabilization of the isothiazole ring through extended conjugation with the benzene ring, reducing susceptibility to ring-opening degradation [1]. The benzo[d]isothiazole scaffold is noted for its utility as a synthetic intermediate in pharmaceutical applications without the cold-chain requirements typical of monocyclic isothiazoles [2].

Chemical Stability Storage Conditions Procurement Planning

4-Bromo-3-methylbenzo[d]isothiazole: Evidence-Backed Application Scenarios for Procurement Decision-Making


Palladium-Catalyzed Cross-Coupling Precursor for 4-Position Functionalization

The 4-bromo substitution pattern, positioned adjacent to the isothiazole ring junction, provides unique steric and electronic properties for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions compared to alternative regioisomers [1]. The proximal heteroatom environment activates the C-Br bond through inductive effects distinct from the 5-bromo isomer [2]. This regioisomer is preferentially selected when downstream synthetic routes require functionalization at the position adjacent to the heterocyclic nitrogen-sulfur core rather than at distal benzene positions. Patent literature demonstrates the utility of 3-aryl benzo[d]isothiazoles synthesized via such coupling strategies [3].

Pharmaceutical Scaffold Requiring Balanced Lipophilicity (XLogP3 ~3.4) and tPSA (41.1 Ų)

The benzo[d]isothiazole core offers a 1.6-1.9 log unit lipophilicity enhancement over monocyclic isothiazole alternatives [1] while maintaining a tPSA of 41.1 Ų [2] within the favorable range for membrane permeability. This balanced profile makes 4-bromo-3-methylbenzo[d]isothiazole suitable as a building block for CNS-targeted drug discovery programs where passive diffusion is required but excessive lipophilicity (XLogP3 >5) must be avoided. The scaffold's properties align with established medicinal chemistry guidelines for CNS drug candidates [3].

Multi-Step Synthetic Campaigns Requiring Ambient-Temperature Stable Intermediates

Unlike monocyclic isothiazole derivatives that mandate 2-8°C cold-chain storage [1], the benzo[d]isothiazole scaffold's aromatic stabilization from ring fusion enables storage under ambient or cool, dry conditions [2]. This stability advantage reduces logistical complexity and procurement costs for research programs involving extended multi-step syntheses or distributed collaborative workflows. The benzoisothiazole scaffold is established as a key intermediate in pharmaceutical manufacturing, supporting its utility in larger-scale synthetic campaigns [3].

Regioisomer-Specific Structure-Activity Relationship (SAR) Exploration

The 4-bromo-3-methyl substitution pattern represents one of two primary regioisomeric possibilities for brominated methylbenzo[d]isothiazoles, with the alternative being the 5-bromo isomer [1]. Both isomers share identical molecular weight (228.11 g/mol) and tPSA (41.1 Ų) [2], enabling controlled SAR studies where the only variable is bromine position. Procurement of the 4-bromo isomer specifically supports investigations into how halogen placement adjacent to the heterocyclic junction versus distal benzene positions affects target binding, metabolic stability, or off-target activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-methylbenzo[d]isothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.